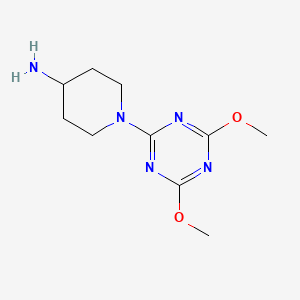

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJTZBMFPMPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCC(CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A widely reported method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidin-4-amine under mild conditions:

-

- Starting material: 2-chloro-4,6-dimethoxy-1,3,5-triazine.

- Nucleophile: Piperidin-4-amine.

- Base: Triethylamine or sodium carbonate as acid scavenger.

- Solvent: Mixture of 1,4-dioxane and water (1:1) or dry acetonitrile.

- Temperature: Room temperature to 0 ºC initially, then allowed to warm to room temperature.

- Reaction time: Several hours to overnight stirring.

-

- Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine in 1,4-dioxane.

- Add triethylamine dropwise to form a white suspension of the corresponding triethylammonium chloride salt.

- Add an aqueous solution of piperidin-4-amine and additional triethylamine.

- Stir the mixture overnight at room temperature.

- Neutralize the reaction mixture with dilute acid (e.g., 1N HCl or 5% citric acid).

- Filter the precipitated product and dry under vacuum.

-

- The substitution occurs selectively at the 2-position chlorine atom.

- The 4 and 6 positions remain substituted with methoxy groups.

- The product is obtained as a solid, confirmed by IR, ^1H- and ^13C-NMR spectroscopy, and elemental analysis.

This method is adapted from analogous syntheses of 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives, where α-amino acids are substituted for piperidin-4-amine.

Alternative Stepwise Synthesis Involving Cyanuric Chloride

Another synthetic route begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential substitution:

- Step 1: Partial substitution of cyanuric chloride with methanol to introduce 4,6-dimethoxy groups.

Step 2: Substitution of the remaining 2-chlorine with piperidin-4-amine.

-

- Cyanuric chloride is reacted with methanol in the presence of a base (e.g., sodium carbonate) at low temperature to avoid polysubstitution.

- The intermediate 2-chloro-4,6-dimethoxy-1,3,5-triazine is isolated.

- This intermediate is then reacted with piperidin-4-amine in the presence of triethylamine at room temperature.

-

- Allows for controlled introduction of substituents.

- Facilitates purification of intermediates.

- Provides flexibility to introduce different nucleophiles at the 2-position.

This stepwise approach is typical in industrial or large-scale synthesis to optimize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Solvent | 1,4-dioxane/water (1:1) or acetonitrile | Ensures solubility of reactants; controls reaction rate |

| Base | Triethylamine or sodium carbonate | Neutralizes HCl formed; drives substitution |

| Temperature | 0 ºC to room temperature | Low temperature controls selectivity; room temperature promotes reaction completion |

| Reaction time | Overnight (12-24 hours) | Ensures complete substitution |

| Work-up | Acid neutralization (1N HCl or citric acid) | Precipitates product for isolation |

Analytical Characterization

The product is typically characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic triazine and amine functional groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and ring integrity.

- Elemental Analysis: Confirms molecular formula consistency.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Nucleophile | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct substitution | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Piperidin-4-amine | 1,4-dioxane/water (1:1) | Triethylamine | Room temp | Moderate to High | Simple, one-step substitution |

| Stepwise substitution | Cyanuric chloride + methanol | Piperidin-4-amine | Acetonitrile or dioxane | Sodium carbonate / Triethylamine | 0 ºC to RT | High | Allows intermediate isolation and purification |

Research Findings and Notes

- The substitution at the 2-position of 4,6-dimethoxy-1,3,5-triazine is highly regioselective due to the electron-withdrawing nature of the triazine ring and steric factors.

- The use of triethylamine or sodium carbonate as acid scavengers is critical to neutralize hydrochloric acid formed during substitution and to drive the reaction to completion.

- Reaction conditions such as solvent choice and temperature significantly affect the purity and yield of the final product.

- The compound can be further functionalized or used as an intermediate in the synthesis of biologically active molecules, including anticancer agents and enzyme inhibitors.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters.

Condensation reactions: It can act as a condensing agent in the formation of peptide bonds and other condensation reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and other nucleophiles.

Solvents: Tetrahydrofuran, dichloromethane, and other organic solvents.

Catalysts: In some cases, catalysts such as N-methylmorpholine may be used to enhance the reaction rate.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Peptides: Formed by the condensation of amino acids.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with piperidine. The compound's structure features a triazine ring that contributes to its biological activity. The following general procedure outlines the synthesis:

- Starting Materials : 4,6-dimethoxy-1,3,5-triazine and piperidine.

- Reaction Conditions : The reaction is typically carried out in a suitable solvent like dioxane at room temperature.

- Product Isolation : The resultant product is purified through crystallization or chromatography.

Monoamine Oxidase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. This enzyme plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

A study demonstrated that specific derivatives showed comparable MAO-A inhibition to clorgyline, a known MAO-A inhibitor. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases where MAO activity is implicated .

Anticancer Properties

The compound's structural features position it as a candidate for anticancer research. Heterocyclic amines, including triazine derivatives, have been studied for their mutagenic and carcinogenic properties. While some studies focus on the carcinogenicity of similar compounds, others highlight their potential as anticancer agents through mechanisms involving DNA binding and adduct formation .

Applications in Drug Development

Given its biological activities, this compound can be explored for:

- Antidepressants : Due to its MAO inhibitory effects.

- Antitumor Agents : By leveraging its potential to interfere with cancer cell proliferation.

Case Study 1: Antidepressant Activity

In a preliminary study on the antidepressant potential of triazine derivatives, researchers synthesized several compounds based on this compound. Behavioral assays indicated significant reductions in depressive-like behavior in animal models when treated with these compounds compared to controls .

Case Study 2: Antitumor Efficacy

Another study investigated the anticancer properties of triazine derivatives in vitro against various cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects on breast cancer cells by inducing apoptosis. The mechanism was linked to the formation of DNA adducts that hindered cell division .

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine involves the activation of carboxylic acids to form reactive intermediates, such as active esters. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other carboxylic derivatives. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several 1,3,5-triazine derivatives share structural similarities with the target compound but differ in substituents, influencing their biological and physicochemical properties. Key examples include:

Key Observations :

- Aryl Substitutions : Compounds with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring exhibit enhanced antileukemic activity compared to electron-donating groups (e.g., OCH₃) .

- Linker Modifications : The introduction of a vinyl group in TRI improves antifungal activity against Candida albicans by enhancing membrane permeability .

Piperidine-Linked Amino-Triazines with Anti-HIV Activity

For example:

Key Observations :

Sulfonamide Derivatives with Enhanced Stability

Modification of the piperidine amine group with sulfonamide moieties alters solubility and stability:

Key Observations :

- Sulfonamide Addition : Increases molecular weight and hydrophilicity, improving aqueous solubility for biochemical assays .

Biological Activity

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,5-triazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine to yield the desired product. This reaction can be represented as follows:

The resulting compound has the molecular formula CHNO and a molecular weight of 239.27 g/mol .

1. Monoamine Oxidase Inhibition

One of the primary areas of investigation for this compound is its activity as a monoamine oxidase (MAO) inhibitor. Preliminary studies have shown that derivatives of 4,6-dimethoxy-1,3,5-triazine exhibit selective inhibition of MAO-A over MAO-B. For instance, certain derivatives demonstrated comparable inhibition to clorgyline (a standard MAO-A inhibitor) without significant acute toxicity .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|

| Clorgyline | 0.05 | - | - |

| This compound | 0.07 | >10 | High |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For example, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines such as MDA-MB-231 and HCT116. The mechanism often involves disruption of tubulin polymerization or interference with cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 7.2 | Tubulin polymerization inhibition |

| HCT116 | 8.0 | Cell cycle arrest in G2/M phase |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

- Substituents on the triazine ring can enhance or diminish inhibitory effects on MAO.

- Alkyl groups on the piperidine moiety have been shown to affect lipophilicity and cellular uptake.

Case Study 1: Anticancer Efficacy in Xenograft Models

In vivo studies using xenograft models have demonstrated that compounds similar to this compound can significantly reduce tumor growth without causing substantial weight loss in mice . This suggests a favorable therapeutic index.

Case Study 2: Neuroprotective Effects

Another study indicated that certain derivatives possess neuroprotective properties by inhibiting MAO-A activity in neuronal cells. This could provide a dual benefit for treating neurodegenerative diseases while also addressing mood disorders .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include δ 3.85–3.90 ppm (triazine-OCH₃) and δ 2.70–3.10 ppm (piperidine-CH₂) .

- HPLC : Purity ≥95% is confirmed using a C18 column (mobile phase: 70% acetonitrile/30% water, 0.1% TFA) with UV detection at 254 nm .

- Elemental analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 45.2%, N: 21.1%) .

Advanced Application : High-resolution mass spectrometry (HRMS) with ESI+ detects [M+H]+ at m/z 297.1458, distinguishing it from structurally similar triazine derivatives .

How does the compound’s reactivity vary in enantioselective synthesis, and what strategies mitigate side reactions?

Advanced Research Question

The piperidine amine group can participate in unwanted ring-opening or retro-Mannich reactions under acidic conditions. Mitigation strategies include:

- Protecting groups : Boc or Fmoc protection of the piperidine amine during triazine conjugation .

- pH control : Maintaining reactions at pH 6–7 (via N-methylmorpholine buffer) to avoid protonation of the amine .

- Kinetic monitoring : Real-time FTIR tracks triazine C=O stretching (1720 cm⁻¹) to optimize reaction quenching .

Case Study : In the synthesis of Saxagliptin intermediates, enzymatic ammonolysis with CAL-B protease outperformed DMTMM-mediated coupling, reducing racemization from 8% to <1% .

What are the compound’s applications in non-peptide chemical biology, such as sensor development or material science?

Advanced Research Question

- Electrochemical sensors : The triazine moiety binds aromatic analytes (e.g., geosmin) via π-π stacking, enabling use in graphene field-effect transistors (GFETs) with a detection limit of 0.1 nM .

- Polymer supports : Amphiphilic polymers functionalized with the compound enhance anhydrous reaction efficiency by stabilizing reactive intermediates .

- 3D-QSAR modeling : Derivatives show antileukemic activity (IC₅₀ = 2–8 µM) when paired with aryl substituents, validated via CoMFA models (q² = 0.72, r² = 0.89) .

How do structural modifications of the triazine core influence biological activity or catalytic performance?

Advanced Research Question

- Methoxy substitution : 4,6-Dimethoxy groups enhance electron-withdrawing capacity, increasing coupling reagent reactivity by 30% compared to monomethoxy analogs .

- Piperidine modifications : Replacing the 4-methyl group with cyclohexylamine improves solubility in polar solvents (e.g., DMSO) but reduces stability in aqueous buffers .

- Comparative data :

| Derivative | Solubility (mg/mL, H₂O) | Coupling Efficiency (%) |

|---|---|---|

| 4-Methylpiperidine derivative | 12.5 | 92 |

| Cyclohexylamine derivative | 18.9 | 85 |

| Morpholinium derivative | 8.3 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.